

An In-depth Technical Guide to 1-Bromo-5-methylhexane

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Compound of Interest

Compound Name: **1-Bromo-5-methylhexane**

Cat. No.: **B1585216**

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This technical guide provides a comprehensive overview of **1-Bromo-5-methylhexane**, including its nomenclature, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Name and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-Bromo-5-methylhexane**.^{[1][2][3]} This name is derived from its chemical structure, which consists of a six-carbon hexane chain with a bromine atom on the first carbon and a methyl group on the fifth carbon.

The compound is also known by several common synonyms, which are listed in the table below.

Synonym	Reference
Isoheptyl Bromide	[1]
5-methylhexyl bromide	[1]
Hexane, 1-bromo-5-methyl-	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1-Bromo-5-methylhexane** is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	References
Molecular Formula	C ₇ H ₁₅ Br	[1][3]
Molecular Weight	179.10 g/mol	[1][4]
CAS Number	35354-37-1	[1][3]
Appearance	Colorless liquid/oil	[5][6]
Boiling Point	162-163 °C	[1][3][6]
Density	1.103 g/cm ³	[1][2][3]
Refractive Index	1.4485	[1][2][3]
Flash Point	57 °C	[1][3][6]
Solubility	Insoluble in water; slightly soluble in acetonitrile and chloroform.	[1][3][5][6][7]
Storage Temperature	2-8 °C	[3][5]

Experimental Protocols

1-Bromo-5-methylhexane is a versatile reagent in organic synthesis, commonly used as an intermediate for the introduction of the isoheptyl group.[5] Below are detailed protocols for its synthesis and a common subsequent reaction.

Synthesis of 1-Bromo-5-methylhexane

A documented method for the synthesis of **1-Bromo-5-methylhexane** involves the reaction of 5-methyl-1-hexanol tosylate with lithium bromide.[3]

Materials:

- 5-methyl-1-hexanol, 1-(4-methylbenzenesulfonate) (Compound 24)

- Lithium bromide (LiBr)
- N,N-Dimethylformamide (DMF)
- Diethyl ether
- Water

Procedure:

- A solution of 5-methyl-1-hexanol, 1-(4-methylbenzenesulfonate) (6.60 g, 24.4 mmol) in DMF (6 mL) is slowly added to a stirred solution of LiBr (6.26 g, 72.0 mmol) in DMF (40 mL).[3]
- The reaction mixture is continuously stirred at 45 °C for 3 hours.[3]
- Upon completion, the reaction is quenched by the addition of water (100 mL).[3]
- The product is extracted several times with diethyl ether (5 x 250 mL).[3]
- The combined organic phases are concentrated under reduced pressure to remove the solvent, yielding the crude product.[3]
- The crude product is then purified to obtain the target compound.[3]

Grignard Reaction using an Alkyl Bromide (General Protocol)

1-Bromo-5-methylhexane can be used to form a Grignard reagent, which is a potent nucleophile for creating carbon-carbon bonds. The following is a general protocol for the formation of a Grignard reagent and its subsequent reaction with an electrophile.

Materials:

- Alkyl bromide (e.g., **1-Bromo-5-methylhexane**)
- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)

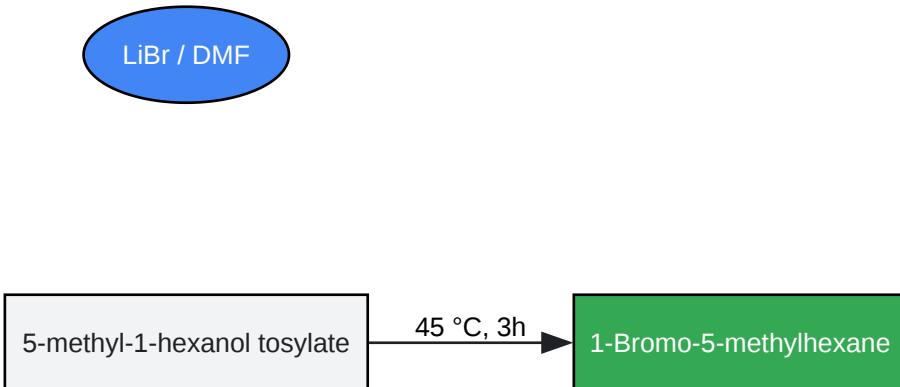
- Iodine crystal (for activation)
- Electrophile (e.g., aldehyde, ketone, ester)
- Aqueous acid solution (for workup)

Procedure:

- **Apparatus Setup:** A dry three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon). All glassware must be flame-dried to remove any moisture.
- **Magnesium Activation:** Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently warmed until violet vapors of iodine are observed, then allowed to cool.
- **Grignard Reagent Formation:** A solution of the alkyl bromide (1.0 equivalent) in anhydrous ether is added dropwise to the activated magnesium turnings. The reaction is typically initiated by gentle warming and is evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The mixture is stirred until most of the magnesium has reacted.
- **Reaction with Electrophile:** The Grignard reagent solution is cooled in an ice bath. A solution of the electrophile (1.0 equivalent) in anhydrous ether is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an appropriate time.
- **Workup:** The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by techniques such as column chromatography or distillation.

Visualizations

The following diagram illustrates the synthetic pathway for **1-Bromo-5-methylhexane** from its corresponding tosylate precursor.



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Caption: Synthesis of **1-Bromo-5-methylhexane** via nucleophilic substitution.

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